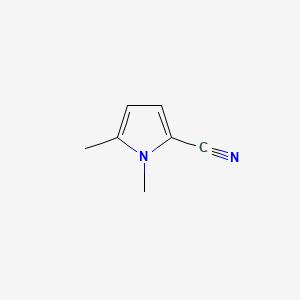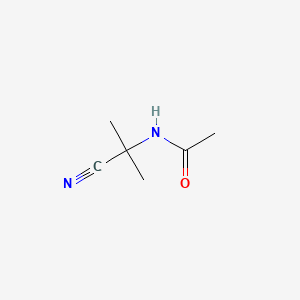
Propanenitrile, 2-methyl-2-(methylthio)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-methyl-2-(methylthio)propanenitrile derivatives involves various chemical routes, including the preparation of metal dithiocarbamate complexes based on amines containing pyridyl and nitrile groups. These complexes are characterized through elemental analysis, spectroscopy, and X-ray crystallography, demonstrating the importance of the symmetrical bidentate bonding mode of the dithiocarbamate ligand and the stabilization of the crystal structure through intermolecular hydrogen bonds (Halimehjani et al., 2015).
Molecular Structure Analysis
The molecular structure of propanenitrile, 2-methyl-2-(methylthio)- derivatives, reveals significant features, such as the delocalization of π electrons over the S2CN moiety and strong double bond character between carbon and nitrogen atoms. X-ray crystallography highlights the crucial role of C-H⋯π contacts and hydrogen bonding in the stabilization and formation of three-dimensional supramolecular complexes (Halimehjani et al., 2015).
Chemical Reactions and Properties
Derivatives of 2-methyl-2-(methylthio)propanenitrile exhibit insecticidal properties, as demonstrated by functional derivatives showing similar effects to structurally related compounds. The synthesis and study of these derivatives provide insights into their potential applications in pest control (Jacobsen & Pedersen, 1983).
Physical Properties Analysis
The chemical thermodynamic properties of similar compounds, such as 2-methyl-1-propanethiol, have been studied, revealing information about heat capacity, vapor pressure, and heat of formation. These studies contribute to understanding the physical behavior of 2-methyl-2-(methylthio)propanenitrile derivatives at different temperatures and states (Scott et al., 1958).
Chemical Properties Analysis
The thermal decomposition of sulfur compounds like 2-methyl-2-propanethiol has been examined, leading to the identification of hydrogen sulfide, elemental sulfur, and various hydrocarbons as decomposition products. This research sheds light on the stability and reactivity of 2-methyl-2-(methylthio)propanenitrile derivatives under different conditions (Thompson et al., 1952).
Aplicaciones Científicas De Investigación
1. Precursor for Heterocyclic Synthesis
"Propanenitrile, 2-methyl-2-(methylthio)-" derivatives, such as 2-amino-2-alkyl(aryl)propanenitriles, have been identified as key building blocks in the synthesis of various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Such compounds have potential applications due to their chemical and biological properties (Drabina & Sedlák, 2012).
2. Metal Dithiocarbamate Complex Synthesis
Propanenitrile derivatives have been used in synthesizing metal dithiocarbamate complexes. These complexes, such as those based on 3-((pyridin-2-yl)methylamino)propanenitrile, have been characterized for properties like crystal structure, and spectroscopic data. This research contributes to understanding the bonding modes and molecular interactions within such complexes (Halimehjani et al., 2015).
3. Synthesis of Organic and Medicinal Compounds
Propanenitrile derivatives have been used in synthesizing various organic compounds with potential medicinal applications. For instance, the synthesis of thiophenes and their antibacterial activity research illustrate the pharmaceutical relevance of these compounds (Al-Adiwish et al., 2012).
4. Novel Matrix Molecule in Mass Spectrometry
A propanenitrile derivative, 3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile (MT3P), has been introduced as a novel matrix molecule in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF). This development enhances the ionization properties for alkaloids, improving the mass spectrometric analysis of these compounds (Schinkovitz et al., 2012).
5. Immobilization in Biochemical Synthesis
The immobilization of enzymes on bioinspired silica using propanenitrile derivatives, specifically for the synthesis of 2-hydroxy-4-(methylthio) butanoic acid, has been explored. This research demonstrates the efficiency and potential of such immobilization techniques in biochemical processes (Jin et al., 2016).
Propiedades
IUPAC Name |
2-methyl-2-methylsulfanylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2,4-6)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTCSDKMQQXRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143479 | |
| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile, 2-methyl-2-(methylthio)- | |
CAS RN |
10074-86-9 | |
| Record name | Aldicarb nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 2-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALDICARB NITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H62TJ5TPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)








